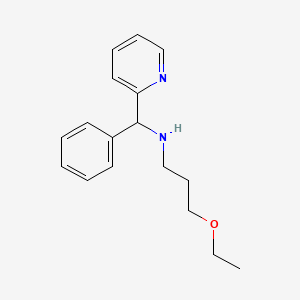

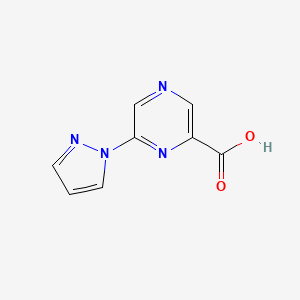

![molecular formula C17H16N4O2 B2503231 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide CAS No. 518018-62-7](/img/structure/B2503231.png)

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole. Benzimidazole derivatives have been widely studied for their diverse biological activities .

Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of compounds with potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .科学的研究の応用

Anticancer Potential

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide and its derivatives have shown promise in anticancer research. For example, compounds synthesized from similar benzimidazole structures have demonstrated significant in vitro anticancer activity against various cancer cell lines, including NCI 60 cell line panel. Notably, certain derivatives, such as 1-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propan-1-one, emerged as lead compounds with notable growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, other studies have synthesized and evaluated derivatives for their antitumor activities, revealing that certain compounds, particularly those with hydroxyl groups, displayed excellent antitumor activity (Li et al., 2014).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of compounds derived from benzimidazole. In one study, novel oxadiazole and imine containing 1H-benzimidazoles were synthesized and tested for their in vitro antioxidant properties, showing significant inhibitory effects on lipid peroxidation levels and ethoxyresorufin O-deethylase (EROD) activity. Some compounds exhibited up to 100% inhibition on lipid peroxidation levels and strong free radical scavenging capacities (Alp et al., 2015).

Antimicrobial Applications

Additionally, research on novel fused heterocyclic compounds synthesized from imidazole derivatives, including 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, has shown promising antimicrobial activity. These compounds were spectroscopically characterized and tested for their effectiveness against various microbial agents (Khairwar, Mishra, & Singh, 2021).

Additional Applications

Other applications of related compounds include their use as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. The synthesized benzimidazole/benzothiazole-based azomethines showed good sensitivity and selectivity in detecting these analytes, further expanding the potential applications of such compounds in analytical chemistry and environmental monitoring (Suman et al., 2019).

作用機序

Target of Action

The primary target of this compound is Human Topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Their primary role is to relieve strain while the DNA is being unwound by helicase. This prevents the DNA double helix from becoming too tightly or too loosely wound.

Mode of Action

The compound interacts with its target, Human Topoisomerase I, by inhibiting its function This results in the prevention of DNA unwinding, which is a crucial step in DNA replication and transcription

Biochemical Pathways

The compound affects the DNA replication and transcription pathways by inhibiting the function of Human Topoisomerase I . This leads to the prevention of DNA unwinding, a crucial step in these pathways. The downstream effects include the inhibition of cell division and protein synthesis, potentially leading to cell death.

Result of Action

The result of the compound’s action is the inhibition of cell division and protein synthesis due to the prevention of DNA unwinding . This can potentially lead to cell death, making the compound a potential candidate for anticancer therapy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16-8-4-1-5-13(16)11-19-20-17(23)9-10-21-12-18-14-6-2-3-7-15(14)21/h1-8,11-12,22H,9-10H2,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJWPFBRHSADFB-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)

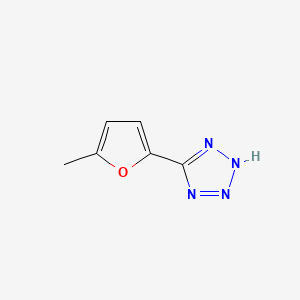

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

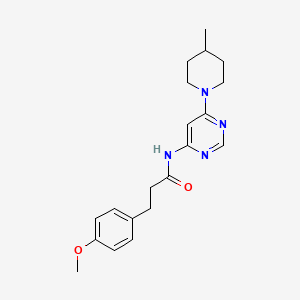

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)

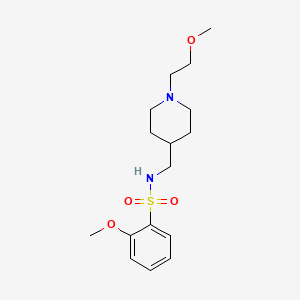

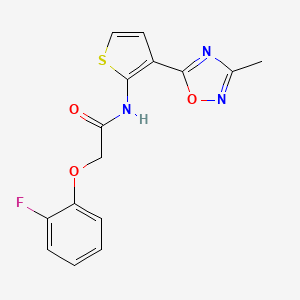

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)